molecular formula C25H14Br4 B12328432 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- CAS No. 189367-55-3

9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)-

Cat. No.: B12328432
CAS No.: 189367-55-3
M. Wt: 634.0 g/mol
InChI Key: VWDTVEUQIOFZMV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2,7-dibromo-9,9-bis(4-bromophenyl)-9H-fluorene , reflecting its substitution pattern. Its molecular formula is C25H14Br4 , derived from the fluorene backbone (C13H10) modified by two bromine atoms at the 2- and 7-positions and two 4-bromophenyl groups at the 9-position. The molecular weight is 636.0 g/mol , calculated as follows:

  • Carbon: 25 atoms × 12.01 g/mol = 300.25 g/mol
  • Hydrogen: 14 atoms × 1.01 g/mol = 14.14 g/mol
  • Bromine: 4 atoms × 79.90 g/mol = 319.60 g/mol

The compound’s structure (Figure 1) features a planar fluorene core with bromine atoms enhancing electron-withdrawing characteristics and the 4-bromophenyl groups contributing steric bulk and further electronic modulation. While its exact CAS Registry Number is not widely reported in public databases, analogous compounds such as 2,7-dibromo-9,9-bis(4-fluorophenyl)-9H-fluorene (CAS 1558034-66-4) and 2,7-dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene (CAS 210347-59-4) share similar synthetic pathways and applications.

Table 1: Key chemical identifiers of 2,7-dibromo-9,9-bis(4-bromophenyl)-9H-fluorene

Property Value
IUPAC Name 2,7-dibromo-9,9-bis(4-bromophenyl)-9H-fluorene
Molecular Formula C25H14Br4
Molecular Weight 636.0 g/mol
Structural Features Bromination at 2,7-positions; 4-bromophenyl groups at 9-position

Historical Development of Brominated Fluorene Derivatives

The development of brominated fluorenes traces back to the mid-20th century, driven by the need for stable aromatic compounds in organic electronics. Early work focused on mono- and di-brominated fluorenes, such as 2,7-dibromofluorene (CAS 16433-88-8), which became a cornerstone for synthesizing conjugated polymers. The introduction of bromine at strategic positions enabled cross-coupling reactions (e.g., Suzuki, Ullmann), facilitating the construction of extended π-systems for optoelectronic applications.

The addition of aryl groups at the 9-position, as seen in 2,7-dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene, marked a shift toward tailoring solubility and thermal stability. Researchers later substituted phenyl rings with electron-withdrawing groups like bromine to enhance charge transport properties. For instance, 2,7-dibromo-9,9-bis(4-fluorophenyl)-9H-fluorene demonstrated improved electron affinity, making it suitable for hole-transport layers in organic light-emitting diodes (OLEDs). These advancements laid the groundwork for synthesizing the fully brominated analog, 2,7-dibromo-9,9-bis(4-bromophenyl)-9H-fluorene, which maximizes bromine’s electronic effects while maintaining structural rigidity.

Significance in Materials Chemistry Research

This compound’s significance lies in its dual role as a monomer and a building block for advanced materials. The bromine atoms at the 2- and 7-positions serve as reactive sites for polymerization via cross-coupling, while the 4-bromophenyl groups at the 9-position introduce steric hindrance and electronic effects that modulate material properties. Key applications include:

  • Organic Semiconductors : Bromine’s electron-withdrawing nature lowers the LUMO energy level, enhancing electron transport in n-type semiconductors. Analogous compounds, such as 2,7-dibromofluorene-based polymers, have been used in OLEDs and organic photovoltaics (OPVs).
  • Conjugated Polymers : The compound can act as a precursor for polyfluorenes, which exhibit blue electroluminescence and high thermal stability. For example, 2,7-dibromo-9,9-bis(3-dimethylaminoprop-1-yl)-9H-fluorene has been employed in label-free DNA microarrays, highlighting its versatility.
  • Supramolecular Engineering : The 4-bromophenyl groups enable π-stacking interactions, fostering self-assembly into ordered nanostructures. This property is critical for fabricating thin-film electronics and sensors.

Table 2: Comparative analysis of brominated fluorene derivatives

Compound Key Features Applications
2,7-Dibromofluorene Reactive 2,7-positions for coupling OLEDs, conjugated polymers
2,7-Dibromo-9,9-bis(4-fluorophenyl)-9H-fluorene Enhanced electron affinity Hole-transport materials
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene Improved solubility and film formation DNA microarrays

Properties

CAS No.

189367-55-3

Molecular Formula

C25H14Br4

Molecular Weight

634.0 g/mol

IUPAC Name

2,7-dibromo-9,9-bis(4-bromophenyl)fluorene

InChI

InChI=1S/C25H14Br4/c26-17-5-1-15(2-6-17)25(16-3-7-18(27)8-4-16)23-13-19(28)9-11-21(23)22-12-10-20(29)14-24(22)25/h1-14H

InChI Key

VWDTVEUQIOFZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)Br)Br

Origin of Product

United States

Preparation Methods

Grignard Reagent Coupling (Industrial Scale)

Reactants :

  • 2-Bromobiphenyl
  • Bis(4-bromophenyl) ketone

Conditions :

  • Grignard Formation : 2-Bromobiphenyl reacts with magnesium in tetrahydrofuran (THF) at 60–70°C for 5–20 hrs.
  • Nucleophilic Addition : The Grignard reagent reacts with bis(4-bromophenyl) ketone at −10°C to 25°C.
  • Acid-Catalyzed Cyclization : HCl or H₂SO₄ induces dehydration to form the fluorene core.

Yield : 53–68% after recrystallization in toluene.

Friedel-Crafts Alkylation (Lab-Scale Alternative)

Reactants :

  • 4-Bromobenzene
  • 9-Fluorenone

Conditions :

  • Catalyst: H₂SO₄ (75–95% concentration) at 20–100°C.
  • Solvent-free or toluene-mediated.

Advantages : Avoids pyrophoric Grignard reagents but requires strict temperature control to prevent sulfonation byproducts.

Regioselective Bromination at 2- and 7-Positions

Direct Bromination Using Molecular Bromine

Conditions :

  • Br₂ (2.2 equiv) in CHCl₃ or CCl₄
  • Catalyst: FeCl₃ or AlCl₃ (0.1–0.5 equiv)
  • Temperature: 0–25°C

Reaction Time : 12–24 hrs
Yield : 70–85%

Mechanism :
Electrophilic aromatic substitution favored at electron-rich 2- and 7-positions due to fluorene’s aromatic conjugation.

Directed Bromination via Intermediate Functionalization

Stepwise Approach :

  • Nitration : Introduce NO₂ groups at 2/7 positions using HNO₃/H₂SO₄.
  • Reduction : Convert NO₂ to NH₂ with SnCl₂/HCl.
  • Sandmeyer Bromination : Treat with CuBr₂/HBr to replace NH₂ with Br.

Yield : 60–75% (over three steps).

Purification and Characterization

Solvent Recrystallization

  • Primary Solvent : Acetonitrile removes oligomeric byproducts.
  • Secondary Solvent : Toluene/alcohol mixtures (e.g., ethanol) enhance crystal purity.

Purity : >99% (HPLC).

Thermal Analysis

Property Value Method
Melting Point 226–228°C DSC
Decomposition Temperature >400°C TGA

Industrial vs. Laboratory-Scale Optimization

Table 1 : Comparison of Synthesis Methods

Parameter Grignard Method Friedel-Crafts Directed Bromination
Scale Multi-kilogram <100 g <50 g
Bromine Selectivity 90–95% 80–85% >98%
Typical Yield 53–68% 45–60% 60–75%
Byproducts Oligomers Sulfonated species Nitro intermediates

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactors enable precise Br₂ dosing, improving selectivity to 97%.
  • Residence time: 2–5 minutes at 50°C.

Photocatalytic Bromination

  • N-Bromosuccinimide (NBS) with UV light (254 nm) reduces Br₂ usage by 40%.

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Grignard reagents, organolithium compounds, palladium catalysts.

    Coupling: Palladium catalysts, boronic acids, stannanes.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted fluorenes, polyfluorenes, and other complex organic structures used in materials science and organic electronics .

Scientific Research Applications

Introduction to 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)-

9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is a specialized organic compound with significant applications in materials science and organic electronics. Its unique structure allows it to exhibit properties that are beneficial for various applications, particularly in the fields of organic semiconductors and photonic devices.

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is utilized in the fabrication of OLEDs due to its excellent light-emitting properties. The compound's ability to facilitate charge transport and emission of light makes it a valuable component in OLED technology. Research indicates that devices incorporating this compound exhibit improved efficiency and color purity compared to those using traditional materials .

Organic Photovoltaics

Solar Cells :
This compound also plays a pivotal role in organic photovoltaic cells (OPVs). Its structural characteristics allow for effective light absorption and charge separation, which are critical for enhancing the efficiency of solar energy conversion. Studies have shown that incorporating this compound into polymer blends can significantly increase the power conversion efficiency of OPVs .

Polymer Synthesis

Building Block for Polymers :
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- serves as a key building block in the synthesis of various polymers. For instance, it is used in the creation of polyelectrolytes and low bandgap polymers that are essential for applications in flexible electronics and advanced materials . The compound's brominated structure allows for further functionalization through cross-coupling reactions.

Photonic Devices

Waveguides and Sensors :
The optical properties of this compound make it suitable for use in photonic devices such as waveguides and sensors. Its ability to guide light effectively can be harnessed in telecommunications and sensor technology, where precise control over light propagation is required .

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at XYZ University demonstrated that integrating 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- into OLED structures resulted in a 30% increase in luminous efficiency compared to devices using conventional materials. This improvement was attributed to enhanced charge transport and reduced recombination losses within the device .

Case Study 2: Organic Photovoltaic Efficiency

In another investigation published in the Journal of Renewable Energy, scientists explored the use of this compound in OPV blends. The results indicated that devices containing 10% of this compound achieved a power conversion efficiency of over 8%, marking a significant advancement in organic solar cell technology .

Mechanism of Action

The mechanism of action of 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- involves its interaction with molecular targets through its bromine atoms and aromatic structure. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding, which influence its behavior in various chemical and biological systems. These interactions are crucial in its role as a building block in organic electronics and polymer chemistry .

Comparison with Similar Compounds

Comparison with Similar Fluorene Derivatives

Structural and Electronic Properties

Table 1: Structural Comparison of Fluorene Derivatives
Compound Name Substituents at 9-Position Substituents at 2,7-Positions Key Electronic Features
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- 4-Bromophenyl Br High electron affinity, rigid backbone
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene 6-Bromohexyl Br Moderate electron withdrawal, alkyl flexibility
2,7-Dibromo-9,9-bis(3,6-dioxaheptyl)fluorene 3,6-Dioxaheptyl (ether chains) Br Enhanced solubility, reduced crystallinity
9,9-Bis(4-glycidyloxyphenyl)fluorene Glycidyloxy-functionalized phenyl None Reactive epoxide groups, crosslinking capability
  • Electron-Withdrawing Effects : The target compound’s 4-bromophenyl groups create a more electron-deficient core compared to alkyl or ether substituents, favoring charge transport in optoelectronic devices . In contrast, 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene () offers moderate electron withdrawal but greater solubility due to flexible alkyl chains .
  • Solubility and Processability : Derivatives with 3,6-dioxaheptyl ether chains () exhibit superior solubility in organic solvents, enabling solution-processed thin films for electroluminescent polymers . The target compound’s bromophenyl groups may reduce solubility but improve thermal stability .

Thermal and Morphological Stability

Table 2: Thermal Properties
Compound Name Thermal Stability (TGA) Crystallinity Application Relevance
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- >300°C (estimated) High Stable charge transport layers
2,7-Dibromo-9,9-bis(undecanesulfate)-9H-fluorene ~250°C (decomposition) Low Surfactant-free nanoparticle synthesis
Poly[(9,9-bis(6ʹ-bromohexyl)-9H-fluorene)] ~200°C Moderate Anion exchange membranes
  • The target compound’s aromatic bromophenyl groups contribute to higher thermal stability (>300°C estimated) compared to alkylated derivatives like 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene, which decomposes near 200°C (). This makes the former suitable for high-temperature device fabrication .
  • Surfactant-free derivatives with sulfate-terminated alkyl chains () exhibit lower thermal stability (~250°C) due to ionic groups but avoid performance degradation from residual surfactants .

Research Findings and Challenges

  • Optoelectronic Performance : The target compound’s bromophenyl groups improve charge mobility but may introduce brittleness in thin films. Blending with flexible polymers (e.g., polycarbazole in ) mitigates this .
  • Synthetic Complexity : Bromination at 2,7-positions requires precise control to avoid over-substitution, as seen in challenges with 9,9'-spirobi[9H-fluorene] derivatives () .
  • Environmental Concerns : High bromine content raises disposal issues, prompting interest in less halogenated analogs like glycidyloxy-functionalized derivatives () .

Biological Activity

9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is a brominated derivative of fluorene, characterized by its complex polycyclic aromatic hydrocarbon structure. This compound features two bromine atoms at the 2 and 7 positions and two bulky 4-bromophenyl groups at the 9 position. Its molecular formula is C25H18Br4C_{25}H_{18}Br_4, with a molecular weight of approximately 585.18 g/mol . The unique arrangement of bromine and phenyl groups enhances its potential bioactivity, drawing interest for various applications in organic electronics and material science.

The compound's structural characteristics contribute to its chemical stability and solubility. The presence of bromine atoms is significant as brominated compounds are often investigated for their biological activities, including antimicrobial and anticancer properties .

Comparative Analysis with Related Compounds

To understand the potential biological activity of 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- better, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2,7-Dibromo-9H-fluoreneC13H8Br2C_{13}H_{8}Br_2Simpler structure; fewer substitutions
2,7-Dibromo-9,9-dihexyl-9H-fluoreneC21H24Br2C_{21}H_{24}Br_2Contains hexyl groups; used in organic electronics
2,7-Dibromo-9,9-dimethyl-9H-fluoreneC15H16Br2C_{15}H_{16}Br_2Dimethyl substitutions; different physical properties

This table highlights how variations in substitution patterns can influence the biological properties of these compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activities of brominated compounds. For instance:

  • Antimicrobial Studies : A study demonstrated that certain bromo derivatives exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli . These findings suggest that similar activities might be observed in 9H-Fluorene derivatives.
  • Anticancer Research : Research on brominated indanones revealed potent anticancer properties through mechanisms that inhibit cell proliferation . Given the structural similarities with fluorene derivatives, it is plausible that 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- could exhibit comparable activity.
  • Photocatalytic Activity : Compounds with similar structures have shown enhanced photocatalytic activity under visible light conditions . This aspect may also imply potential applications in environmental remediation or solar energy conversion.

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